molecular formula C14H21N5O3S B2578645 1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane CAS No. 1775506-20-1

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane

Cat. No.: B2578645
CAS No.: 1775506-20-1
M. Wt: 339.41
InChI Key: DMGHTVWAXJNZIK-UHFFFAOYSA-N
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Description

“1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane” is a chemical compound . It is a white solid with a bland aroma .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The molecular weight of this compound is 381.39 and its chemical formula is C19H19N5O4 .


Physical and Chemical Properties Analysis

This compound is practically insoluble in water but soluble in ethanol . The boiling point and specific gravity are not available in the retrieved data .

Scientific Research Applications

Synthesis and Characterization

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane is involved in various synthesis and characterization processes in chemical research. For instance, Vaughan et al. (2006) described the synthesis and characterization of similar triazene derivatives, highlighting the unique molecular structure of these compounds. This research provides valuable insights into the chemical properties and potential applications of 1,4-diazepane derivatives in various fields, including medicinal chemistry and material science (Vaughan et al., 2006).

Catalysis and Reaction Studies

In the context of catalysis, 1,4-diazepane derivatives play a crucial role. For example, Sankaralingam and Palaniandavar (2014) investigated manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, for their catalytic ability in olefin epoxidation reactions. This research demonstrates the potential of such compounds in catalysis, particularly in enhancing reaction efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).

Biological Activity Studies

The study of 1,4-diazepane derivatives extends into biological activity investigations. For instance, Joshi et al. (2011) synthesized biologically active 1H-1,4-diazepines and investigated their antimicrobial, antifungal, and anthelmintic activities. This highlights the potential of 1,4-diazepane derivatives in developing new therapeutic agents (Joshi et al., 2011).

Drug Mechanism Studies

In medical research, understanding the mechanism of action of drugs derived from 1,4-diazepane is crucial. Stevens et al. (1984) explored the interaction of certain imidazotetrazines, closely related to 1,4-diazepane, with DNA, providing insights into their potential as antitumor agents (Stevens et al., 1984).

Properties

IUPAC Name

4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-11-13(12(2)22-17-11)9-18-4-3-5-19(7-6-18)23(20,21)14-8-15-10-16-14/h8,10H,3-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGHTVWAXJNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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